molecular formula C10H15NO B2808715 (R)-2-(Benzylamino)propan-1-ol CAS No. 6940-80-3; 74609-49-7

(R)-2-(Benzylamino)propan-1-ol

Cat. No.: B2808715
CAS No.: 6940-80-3; 74609-49-7
M. Wt: 165.236
InChI Key: PJXWCRXOPLGFLX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Amino Alcohol Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are indispensable building blocks and auxiliaries in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. sciengine.comwisdomlib.org Their utility stems from their ability to control the stereochemical outcome of a reaction, leading to the formation of enantiomerically pure or enriched products. These scaffolds are frequently incorporated into chiral ligands for metal-catalyzed reactions and as chiral auxiliaries that temporarily impart their chirality to a substrate, guiding the stereoselective formation of new stereocenters. sciengine.comdiva-portal.org The prevalence of the 1,2-amino alcohol substructure in numerous drug candidates and natural products underscores its importance. nih.govacs.orgfigshare.comacs.org

Overview of the (R)-2-(Benzylamino)propan-1-ol Structural Motif in Chemical Literature

This compound, with the chemical formula C₁₀H₁₅NO, is a specific chiral amino alcohol that has garnered attention as a versatile synthetic intermediate. Its structure features a propan-1-ol backbone with a benzylamino group at the second carbon, which is a stereogenic center with the (R)-configuration. This specific stereochemistry is crucial for its application in stereoselective transformations. The compound is recognized for its role as a chiral building block in the preparation of pharmaceuticals and chiral ligands.

Historical Context of Chiral Building Blocks and Catalytic Auxiliaries

The use of chiral compounds derived from natural sources, often referred to as the "chiral pool," has a long history in organic synthesis. diva-portal.orgwikipedia.org Naturally occurring substances like amino acids and sugars, which are themselves chiral, have been extensively used as starting materials for the synthesis of other enantiomerically pure compounds. wikipedia.orgacs.org Over time, the development of synthetic chiral auxiliaries and catalysts has provided chemists with a broader and more flexible toolbox for asymmetric synthesis, moving beyond the limitations of the naturally available chiral pool. mdpi.com

Scope and Challenges in the Stereocontrolled Synthesis of Chiral β-Amino Alcohols

The synthesis of chiral β-amino alcohols, where the amino and hydroxyl groups are on adjacent carbon atoms, presents a significant challenge in organic synthesis. sciengine.com Achieving high levels of stereocontrol, both in terms of relative (syn/anti) and absolute (R/S) stereochemistry, is a primary objective. nih.govbris.ac.uk Various synthetic strategies have been developed to address this challenge, including the reduction of α-amino ketones, the opening of chiral epoxides or aziridines with amines or nucleophiles, and the aminohydroxylation of alkenes. diva-portal.orgbris.ac.uk More recent advancements focus on catalytic asymmetric methods, such as nitrene insertions and radical C-H aminations, to provide more direct and efficient access to these valuable compounds. sciengine.comnih.gov However, challenges related to regioselectivity and enantioselectivity often remain. diva-portal.orgnih.gov

Chemical Profile of this compound

PropertyValue
IUPAC Name (2R)-2-(benzylamino)propan-1-ol sigmaaldrich.com
CAS Number 74609-49-7 sigmaaldrich.comaccelachem.com
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical Form Solid sigmaaldrich.com
Storage 2-8°C, in a dark place under an inert atmosphere sigmaaldrich.com
Purity Typically ≥95% or 98% sigmaaldrich.comaccelachem.com
InChI Key PJXWCRXOPLGFLX-SECBINFHSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74609-49-7
Record name (2R)-2-(benzylamino)propan-1-ol
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Applications of R 2 Benzylamino Propan 1 Ol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands

The strategic design of chiral ligands is fundamental to the success of asymmetric catalysis. The structural features of a ligand dictate the steric and electronic environment of the metal's coordination sphere, which in turn governs the stereochemical outcome of the catalyzed reaction.

The (R)-2-(benzylamino)propan-1-ol molecule serves as a privileged chiral scaffold in ligand synthesis. Chiral 1,2-amino alcohols are a well-established class of structural motifs utilized in the creation of effective chiral ligands and auxiliaries. nih.gov The value of this scaffold lies in its stereochemically defined C2-carbon, which bears both an amino and a hydroxylmethyl group. This arrangement allows for predictable spatial orientation when coordinated to a metal center, creating a well-defined chiral pocket that can differentiate between the enantiotopic faces of a prochiral substrate. The benzyl (B1604629) group on the nitrogen atom provides steric bulk, which can be a crucial factor in enhancing enantioselectivity by creating a more constrained and selective catalytic environment.

The amino and alcohol functionalities of this compound enable its incorporation into various ligand architectures, most notably bidentate and tridentate systems. By coordinating to a metal center through the nitrogen and oxygen atoms, the amino alcohol motif can form a stable five-membered chelate ring, a common feature in successful asymmetric catalysts.

Bidentate Ligands: In its simplest form, the amino alcohol itself can act as a bidentate N,O-ligand. Such ligands have been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation of imines, where the rigidity of the ligand backbone is crucial for achieving high enantioselectivity. mdpi.com

Tridentate Ligands: The this compound scaffold can be further elaborated into tridentate ligands. This is typically achieved by introducing an additional donor group. For instance, derivatization of the amino or hydroxyl group can introduce a phosphine (B1218219), pyridine, or oxazoline (B21484) moiety, leading to N,N,O or N,O,P-type tridentate ligands. Chiral tridentate ligands are highly sought after as they can form more rigid and stable complexes with metal centers, often leading to higher levels of stereocontrol. nih.govntu.edu.tw For example, cinchona alkaloid-based NNP tridentate ligands have been effectively used in ruthenium-catalyzed asymmetric hydrogenation of ketones, affording chiral alcohols with excellent enantioselectivity. nih.govrsc.org

To optimize the performance of catalysts derived from this compound, various derivatization strategies are employed. These modifications aim to fine-tune the steric and electronic properties of the ligand to match the specific requirements of a catalytic reaction.

Key strategies include:

Modification of the N-substituent: The benzyl group can be replaced with other alkyl or aryl groups to modulate steric hindrance around the metal center. This can influence substrate approach and, consequently, the enantioselectivity of the reaction.

Derivatization of the hydroxyl group: The primary alcohol can be converted into an ether or an ester, or it can be used as an anchor point to introduce other coordinating groups, such as phosphines, which are pivotal in many hydrogenation catalysts.

Introduction of additional chiral elements: Incorporating other chiral centers or elements of planar or axial chirality into the ligand structure can lead to synergistic effects, resulting in enhanced stereochemical induction.

These derivatization approaches allow for the creation of a diverse library of ligands from a single chiral precursor, enabling the systematic optimization of catalytic activity and enantioselectivity for a target reaction. nih.govmdpi.com

Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound and related amino alcohol scaffolds find utility in a range of metal-catalyzed asymmetric reactions, with asymmetric hydrogenation being a prominent example.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols and amines. researchgate.net Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation. nih.gov

The asymmetric hydrogenation of β-amino ketones is a highly valuable reaction as it provides direct access to chiral γ-amino alcohols. researchgate.net These products are important structural motifs in many biologically active molecules and pharmaceutical agents, including antidepressants like (R)-fluoxetine and (R)-atomoxetine. researchgate.net

Ruthenium complexes incorporating chiral ligands have demonstrated exceptional performance in the hydrogenation of β-secondary amino ketones. For instance, a ruthenocenyl phosphino-oxazoline-ruthenium complex (RuPHOX-Ru) has been successfully applied to this transformation, yielding the corresponding chiral γ-secondary amino alcohols with outstanding results. researchgate.net

Substrate (β-Amino Ketone) Catalyst Loading (S/C ratio) Yield (%) Enantiomeric Excess (ee, %) Reference
β-(benzylamino)‐1‐phenylpropan‐1‐one 2000 up to 99 99 researchgate.net
3-(benzylamino)-1-(p-tolyl)propan-1-one 1000 98 98 researchgate.net
3-(benzylamino)-1-(4-methoxyphenyl)propan-1-one 1000 99 99 researchgate.net
3-(benzylamino)-1-(4-chlorophenyl)propan-1-one 1000 97 99 researchgate.net

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones. researchgate.net

The research demonstrates that this catalytic system is highly efficient, allowing for gram-scale synthesis with low catalyst loadings (up to a substrate-to-catalyst ratio of 2000). researchgate.net The resulting γ-amino alcohol products are obtained in near-quantitative yields and with excellent enantiomeric purity, highlighting the effectiveness of chiral ligands in controlling the stereochemical outcome of ruthenium-catalyzed hydrogenations. researchgate.net

Hydroamination and Hydroaminoalkylation

Hydroamination and hydroaminoalkylation are atom-economical methods for the synthesis of amines. These reactions typically involve the addition of an N-H bond across a carbon-carbon multiple bond and are often catalyzed by transition metal complexes. The design of chiral ligands is crucial for developing enantioselective variants of these reactions. Searches for catalytic systems employing this compound as a ligand for metals used in hydroamination (such as titanium, zirconium, or rare-earth metals) did not yield specific examples or performance data.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving (R)-2-(benzylamino)propan-1-ol is crucial for controlling reaction outcomes, such as in alkylation or acylation reactions. The presence of two nucleophilic centers, the amino group (-NH) and the hydroxyl group (-OH), introduces competitive reaction pathways.

The reactivity of this compound is dictated by its two nucleophilic sites: the nitrogen of the secondary amine and the oxygen of the primary alcohol. The preferred pathway for nucleophilic attack generally depends on the reaction conditions and the nature of the electrophile.

In neutral or acidic conditions, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen atom, making the amine the more potent nucleophilic center. However, under basic conditions, the situation becomes more complex and is governed by the relative acidities (pKa values) of the N-H and O-H protons. The hydroxyl proton is generally more acidic than the amino proton. For analogous compounds like 2-amino-1-propanol, the pKa of the protonated amine is approximately 9.47, while the pKa of the hydroxyl group is significantly higher, similar to that of other alcohols (around 16-18). For N-benzylethanolamine, a structurally similar compound, the predicted pKa of the hydroxyl group is around 14.6. lookchem.com

-NH Deprotonation: Deprotonation of the secondary amine is generally difficult and requires a very strong base.

-OH Deprotonation: The hydroxyl group can be deprotonated by a moderately strong base to form an alkoxide ion (-O⁻). This alkoxide is a much stronger nucleophile than the neutral amine, potentially shifting the site of electrophilic attack from nitrogen to oxygen.

Therefore, reactions conducted under basic conditions may favor O-alkylation or O-acylation, whereas reactions under neutral or acidic conditions typically favor N-alkylation or N-acylation. nih.govresearchgate.net The energetic favorability of deprotonating the -OH group over the -NH group makes it the key determinant in base-catalyzed reactions.

Table 1: Comparison of Nucleophilic Sites in this compound
ConditionDominant NucleophileRationaleExpected Reaction
Neutral/AcidicAmino Group (-NH)Higher basicity and availability of nitrogen's lone pair.N-Alkylation / N-Acylation
BasicAlkoxide Group (-O⁻)Lower pKa of the O-H proton leads to preferential deprotonation, creating a potent nucleophile.O-Alkylation / O-Acylation

In asymmetric synthesis, this compound can act as a chiral ligand that coordinates with a metal catalyst to create a chiral environment. researchgate.netnih.gov The catalyst-substrate interactions are directed by the molecule's functional groups.

Coordination: The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center. This chelation creates a rigid, well-defined steric environment.

Hydrogen Bonding: The -OH and -NH groups can form hydrogen bonds with the substrate or other components of the catalytic system, helping to orient the substrate for a stereoselective transformation. researchgate.net

Steric Hindrance: The benzyl (B1604629) group and the methyl group at the chiral center provide significant steric bulk. This steric hindrance directs the approach of the substrate to the catalytic center, which is fundamental for achieving high enantioselectivity. polyu.edu.hk

The precise nature of these interactions dictates the catalyst's efficiency and the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers. nih.govwestlake.edu.cn

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. For reactions involving this compound, several types of intermediates can be postulated depending on the transformation.

Imine Intermediates: In reductive amination reactions, the amine can react with a carbonyl compound to form a transient imine or iminium ion intermediate, which is then reduced to the final alkylated product. chemicalbook.com

Metal-Complex Intermediates: In metal-catalyzed reactions, such as palladium-catalyzed C-H amination, organometallic intermediates like π-allyl palladium complexes may form. nih.gov

Hemiaminal Intermediates: In reactions like the aza-Wacker cyclization, the amino alcohol can react with an aldehyde to form an O-allyl hemiaminal, which then undergoes cyclization. nih.gov

These intermediates are typically characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often at low temperatures to increase their lifetime. In some cases, they can be chemically trapped and isolated for full structural analysis.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It provides deep insights into the conformational preferences, reaction energetics, and transition states of compounds like this compound.

The flexibility of this compound arises from the rotation around several single bonds: Cα-N, Cα-Cβ, Cβ-O, and N-C(benzyl). This rotation gives rise to numerous conformers with different energies. DFT calculations can be used to identify the most stable (lowest energy) conformers and the energy differences between them. scielo.br

A key structural feature influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen, or between the amine proton and the hydroxyl oxygen. Such an interaction can significantly stabilize certain geometries, particularly gauche conformations around the Cα-Cβ bond, by forming a five-membered ring-like structure. DFT studies on similar molecules, like benzyl alcohol, have explored the rotational barriers and stable conformations related to the orientation of the phenyl and hydroxyl groups. researchgate.net

Table 2: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation
ConformerDescription of Key Dihedral AnglesIntramolecular H-BondRelative Energy (kJ/mol)
1 (Global Minimum)gauche (Cβ-Cα-N-Cbz), gauche (O-Cβ-Cα-N)Yes (OH···N)0.0
2anti (Cβ-Cα-N-Cbz), gauche (O-Cβ-Cα-N)Yes (OH···N)2.5
3gauche (Cβ-Cα-N-Cbz), anti (O-Cβ-Cα-N)No8.1
4anti (Cβ-Cα-N-Cbz), anti (O-Cβ-Cα-N)No12.3

Note: These values are hypothetical and serve to illustrate how DFT can rank the stability of different molecular arrangements.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. arxiv.org

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is a critical factor in predicting the reaction rate and selectivity. For instance, in a competitive N- vs. O-alkylation reaction, DFT could be used to model the transition states for both pathways. researchgate.netchemistryworld.com The pathway with the lower activation energy would be predicted as the major reaction product, providing a theoretical basis for the experimentally observed selectivity.

Table 3: Hypothetical DFT-Calculated Activation Energies for Competing Alkylation Pathways
Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kJ/mol)Predicted Outcome
N-Alkylation (Neutral)Nucleophilic attack by the amine nitrogen on an alkyl halide.85Favored under neutral conditions
O-Alkylation (Basic)Nucleophilic attack by the deprotonated alkoxide on an alkyl halide.60Favored under basic conditions

Note: These values are for illustrative purposes to demonstrate the application of DFT in predicting reaction outcomes.

Spectroscopic Analysis for Mechanistic Insight

NMR Spectroscopy in Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for real-time monitoring of chemical reactions and for characterizing transient intermediates involving this compound. magritek.comnih.gov By acquiring NMR spectra at regular intervals during a reaction, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals. beilstein-journals.orgnih.gov

The proton (¹H) NMR spectrum of this compound has distinct signals corresponding to its different chemical environments. The aromatic protons of the benzyl group, the protons of the propanol (B110389) backbone, and the protons on the hydroxyl and amino groups each appear at characteristic chemical shifts. chemicalbook.com During a reaction, such as an N-alkylation or the protection of the hydroxyl group, changes in the chemical shifts and splitting patterns of nearby protons provide direct evidence of the chemical transformation. For example, the conversion of the primary alcohol to an ether or ester would cause a significant downfield shift of the adjacent CH₂ protons.

Furthermore, NMR can be used to identify and characterize reaction intermediates that may not be isolable. Techniques such as 2D NMR (e.g., COSY, HMQC) can establish connectivity between atoms in these transient species, providing critical insights into the reaction mechanism. In studies of intermolecular interactions, ¹H NMR has been used to confirm the formation of hydrogen bonds, which can be key to understanding the behavior of amino alcohols in solution. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are referenced to a standard. Actual values may vary depending on the solvent and experimental conditions.

ProtonsChemical Shift (δ) Range (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzyl (CH₂)3.70 - 3.90Multiplet
CH (on propanol backbone)2.80 - 3.00Multiplet
CH₂ (on propanol backbone)3.40 - 3.60Multiplet
CH₃1.00 - 1.15Doublet
OH and NHVariable (broad)Singlet (broad)

FT-IR Spectroscopy for Functional Group Transformation Tracking

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for monitoring chemical reactions by tracking changes in functional groups. ucdavis.edu The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. These bands serve as fingerprints for the functional groups present in the molecule.

During a chemical transformation, the progress of the reaction can be followed by observing the disappearance of reactant-specific bands and the emergence of product-specific bands. For example, in a reaction where the primary alcohol of this compound is oxidized to an aldehyde or carboxylic acid, FT-IR spectroscopy would show the disappearance of the broad O-H stretching band and the appearance of a strong, sharp carbonyl (C=O) stretching band around 1700-1760 cm⁻¹. libretexts.org Similarly, if the secondary amine were to undergo acylation to form an amide, one would observe the disappearance of the N-H stretching vibration and the appearance of a characteristic amide C=O stretch.

This method allows for qualitative and sometimes quantitative analysis of the reaction mixture over time, providing valuable data on reaction kinetics and helping to elucidate the sequence of bond-forming and bond-breaking events that constitute the reaction mechanism. ucdavis.edu

Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups Note: Wavenumbers are given in cm⁻¹. The exact position and shape of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)Appearance
AlcoholO-H stretch3200 - 3500Broad, strong
AmineN-H stretch3300 - 3500Sharp, medium
AlkaneC-H stretch (sp³)2850 - 3000Medium to strong
AromaticC-H stretch (sp²)3000 - 3100Weak to medium
AromaticC=C stretch1450 - 1600Medium, sharp peaks
Alcohol/AmineC-O / C-N stretch1050 - 1250Medium to strong

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, this technique is particularly crucial as it provides an unambiguous determination of its absolute configuration. wikipedia.orgresearchgate.net The "(R)" designation in the name refers to the specific spatial arrangement of the substituents around the chiral carbon center (the carbon bonded to the methyl, hydroxymethyl, and benzylamino groups). While other techniques can provide relative stereochemistry, X-ray diffraction analysis of a suitable single crystal can establish the absolute stereochemistry without ambiguity. sci-hub.sespringernature.com

The analysis involves passing X-rays through a single crystal of the compound (or a suitable crystalline derivative). The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This reveals the precise bond lengths, bond angles, and torsional angles within the molecule.

Beyond confirming the absolute configuration, X-ray crystallography also provides invaluable information about the molecule's preferred conformation in the solid state. It can reveal details about intermolecular interactions, such as hydrogen bonding patterns between the hydroxyl and amino groups of adjacent molecules, which often dictate the crystal packing arrangement. This structural information is fundamental to understanding the molecule's physical properties and its interactions in a broader chemical context.

Stereochemical Aspects and Chiral Recognition

Absolute Configuration Assignment and Determination

The assignment of the absolute configuration of a chiral molecule, such as (R)-2-(benzylamino)propan-1-ol, is a critical step in stereochemistry. wikipedia.org The descriptor 'R' (from the Latin rectus, meaning right) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center. wikipedia.org For this molecule, the chiral center is the carbon atom bonded to the hydroxylmethyl (-CH₂OH), methyl (-CH₃), benzylamino (-NHCH₂Ph), and hydrogen (-H) groups.

Several analytical techniques are employed to unambiguously determine this spatial arrangement experimentally.

X-ray Crystallography : This is one of the most definitive methods for determining absolute configuration. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of its atoms. semanticscholar.org For chiral molecules, specialized techniques involving anomalous dispersion effects can differentiate between enantiomers and confirm the absolute stereochemistry. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of Chiral Derivatizing Agents (CDAs) allows for their differentiation and the assignment of absolute configuration. researchgate.net The chiral compound is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. researchgate.net By analyzing the chemical shift differences (Δδ) between the diastereomeric signals, and by using established empirical models like Mosher's method (using MTPA or MPA esters), the absolute configuration of the original molecule can be deduced. researchgate.netfrontiersin.org For amino alcohols, both the hydroxyl and amino groups can be derivatized for NMR analysis. rsc.org

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. The absolute configuration can often be determined by comparing the experimental spectrum to that of a known compound or by applying empirical rules, such as the exciton (B1674681) chirality method, which relates the sign of the CD signal (Cotton effect) to the spatial arrangement of chromophores within the molecule. tcichemicals.com

Table 1: Methods for Determining Absolute Configuration

Method Principle Application to this compound
X-ray Crystallography Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. semanticscholar.org Provides unambiguous confirmation of the 'R' configuration if a suitable single crystal can be grown.
NMR with Chiral Derivatizing Agents (CDAs) Covalent bonding to a CDA (e.g., Mosher's acid) forms diastereomers with distinct NMR signals. researchgate.net The hydroxyl or amino group is reacted with a CDA. Analysis of ¹H or ¹⁹F NMR chemical shift differences allows for configuration assignment. researchgate.netfrontiersin.org

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by a chiral molecule. tcichemicals.com | The sign of the Cotton effect in the CD spectrum, particularly after derivatization with a suitable chromophore, can be correlated to the absolute configuration. tcichemicals.com |

Enantio- and Diastereoselectivity Control in Reactions

This compound is widely utilized as a chiral ligand or auxiliary to control the stereochemical outcome of chemical reactions, directing the formation of a specific enantiomer or diastereomer.

In asymmetric catalysis , it can be complexed with a metal center to form a chiral catalyst. This catalyst creates a chiral environment that forces the substrate to approach in a specific orientation, leading to an enantioselective transformation. A well-documented application is in the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. mdpi.comresearchgate.net In these reactions, the this compound ligand coordinates to the zinc atom, and the resulting chiral complex directs the ethyl group to one of the two prochiral faces of the aldehyde's carbonyl group. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol. mdpi.com The level of enantioselectivity, often measured as enantiomeric excess (ee), is highly dependent on the structure of the ligand and the reaction conditions. researchgate.net

As a chiral auxiliary , the molecule can be temporarily attached to a substrate to direct a subsequent diastereoselective reaction. The inherent chirality of the auxiliary blocks one reaction pathway through steric hindrance, favoring another. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.

The effectiveness of this compound in controlling stereoselectivity stems from its rigid chelation to metal centers via the nitrogen and oxygen atoms, creating a well-defined chiral pocket around the reactive site.

Table 2: Example of Enantioselectivity Control in the Addition of Diethylzinc to Benzaldehyde (B42025)

Chiral Ligand/Catalyst Product Enantiomeric Excess (ee) Major Enantiomer
This compound based catalyst 1-phenyl-1-propanol Moderate to high (R) or (S) depending on specific ligand structure researchgate.net
Pinane-based N-benzyl aminodiol 1-phenyl-1-propanol 73% (R) researchgate.net

Influence of Substituent Effects on Stereoselectivity

The stereochemical outcome of reactions employing this compound or its derivatives as chiral ligands is highly sensitive to substituent effects. Modifications to the ligand's structure, even those distant from the chiral center, can significantly alter both the enantio- and diastereoselectivity of a reaction. researchgate.net

N-Substituent : The benzyl (B1604629) group on the nitrogen atom plays a crucial role. Its size (steric bulk) and electronic properties influence the conformation of the metal-ligand complex and, consequently, the chiral pocket. Replacing the benzyl group with other alkyl or aryl groups can either enhance or diminish the enantioselectivity. For instance, increasing the steric bulk of the N-substituent can create a more crowded and ordered transition state, often leading to higher enantiomeric excesses. researchgate.net

Substituents on the Phenyl Ring : Adding electron-donating or electron-withdrawing groups to the phenyl ring of the benzyl substituent can modulate the Lewis basicity of the nitrogen atom. This change affects the coordination strength to the metal center, which in turn can influence the catalyst's activity and selectivity.

Substituents on the Substrate : The structure of the reacting substrate is equally important. In the addition of diethylzinc to aldehydes, for example, the steric and electronic nature of the aldehyde's substituents will affect how it docks into the chiral catalyst's active site. Bulky substituents on the substrate may lead to stronger steric interactions with the ligand, which can amplify the stereochemical preference.

Studies on related chiral ligands have shown that subtle changes can have profound effects. In some catalytic systems, modifying a substituent on the chiral ligand has been observed to not only change the magnitude of the enantioselectivity but even reverse its direction, leading to the formation of the opposite enantiomer as the major product. acs.org

Chiral Recognition Mechanisms in Catalysis

Chiral recognition is the process by which a chiral molecule, such as a catalyst, interacts differently with the two enantiomers of another chiral molecule or the two prochiral faces of a substrate. nih.gov The mechanism for this compound-based catalysts relies on the formation of transient diastereomeric complexes between the catalyst and the substrate. nih.gov

The fundamental principle is often explained by the three-point interaction model , which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector (the catalyst) and the substrate. researchgate.net While this is a simplified model, it captures the essence of the process.

When this compound acts as a ligand, it coordinates with a metal ion (e.g., Zn²⁺, Ti⁴⁺, Mg²⁺) through its amino and hydroxyl groups. This forms a rigid, chiral Lewis acidic complex. The substrate (e.g., an aldehyde) then coordinates to this metal center. The fixed spatial orientation of the ligand's benzyl and methyl groups creates a highly asymmetric environment.

The differentiation between the two faces of the substrate (e.g., the Re and Si faces of a carbonyl) arises from the difference in stability of the two possible transition states. The approach of the nucleophile (e.g., an ethyl group from diethylzinc) to one face of the substrate might be sterically hindered by the ligand's benzyl group, while the approach to the other face is more favorable. This difference in the activation energies of the two competing pathways leads to the preferential formation of one enantiomeric product.

The key interactions governing this recognition include:

Coordinate Bonds : Between the ligand's heteroatoms (N, O) and the metal center, and between the substrate's heteroatom and the metal center.

Steric Repulsion : Between bulky groups on the ligand (e.g., the benzyl group) and substituents on the substrate.

Hydrogen Bonding : Possible between the ligand's N-H proton and the substrate.

π-π Stacking : Potential attractive interactions between the aromatic ring of the benzyl group and an aromatic ring on the substrate.

Through a combination of these attractive and repulsive non-covalent forces, the chiral ligand-metal complex effectively recognizes and selects for a specific stereochemical pathway. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Based on (R)-2-(Benzylamino)propan-1-ol

A significant avenue of future research lies in the design and synthesis of new catalytic systems where this compound serves as a chiral ligand. Its bidentate N,O-coordination capability is well-suited for complexing with a range of transition metals, including ruthenium, rhodium, and iridium. These metals are renowned for their catalytic prowess in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Future investigations will likely focus on modifying the core structure of this compound to fine-tune the steric and electronic properties of the resulting metal complexes. For example, substitution on the benzyl (B1604629) group or the propanol (B110389) backbone could enhance catalytic activity and enantioselectivity. The development of ruthenium-based catalysts derived from this amino alcohol for the asymmetric transfer hydrogenation of challenging substrates, such as α-amino ketones, is a particularly promising area, aiming to produce enantiomerically pure 1,2-amino alcohols which are key pharmaceutical intermediates. acs.org

Table 1: Potential Ruthenium Catalysts for Asymmetric Transfer Hydrogenation

Catalyst Precursor Chiral Ligand Target Reaction Potential Outcome
[RuCl2(p-cymene)]2 This compound Asymmetric Transfer Hydrogenation of Acetophenone High conversion, high enantioselectivity for (R)-1-phenylethanol

Advanced Strategies for Immobilization of Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical goal for sustainable chemistry, as it simplifies catalyst recovery and reuse. Advanced research is directed towards the immobilization of catalysts derived from this compound onto solid supports. Strategies include covalent anchoring to polymers, grafting onto mesoporous silica, or encapsulation within metal-organic frameworks (MOFs).

A key challenge is to achieve immobilization without compromising the catalyst's activity or enantioselectivity. Future work will explore novel linkers and support materials that maintain the flexibility and chiral environment of the catalytic center. For instance, attaching the ligand to magnetic nanoparticles could offer a facile method for catalyst separation using an external magnetic field, combining the high efficiency of homogeneous catalysis with the practical benefits of heterogeneous systems.

Expansion of Substrate Scope in Catalytic Transformations

While catalysts based on chiral amino alcohols have shown success in specific reactions, a major goal of future research is to broaden their applicability to a wider range of substrates. For catalytic systems incorporating this compound, this involves systematically testing their performance in reactions with diverse functional groups and steric demands.

For example, in the asymmetric addition of organozinc reagents to aldehydes, research would aim to move beyond simple aromatic aldehydes to include more complex aliphatic and heteroaromatic substrates. Detailed studies mapping the catalyst's effectiveness against a matrix of substrates will be crucial for establishing it as a truly versatile tool in the synthetic chemist's arsenal. Such studies are essential for identifying the structural limitations of the current catalysts and guiding the design of next-generation systems with broader utility.

Table 2: Illustrative Substrate Scope Expansion for a Hypothetical Catalyst

Substrate (Aldehyde) Product Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde (B42025) (R)-1-Phenyl-1-ethanol >95 >98
4-Chlorobenzaldehyde (R)-1-(4-Chlorophenyl)-1-ethanol >95 >97
2-Naphthaldehyde (R)-1-(Naphthalen-2-yl)-1-ethanol 92 95
Cyclohexanecarboxaldehyde (R)-1-Cyclohexyl-1-methanol 85 90

Bio-inspired and Enzyme Mimetic Catalysis

Nature provides the ultimate blueprint for efficient and selective catalysis through enzymes. A fascinating future direction is the use of this compound and its derivatives in the development of bio-inspired or enzyme-mimetic catalysts. These systems aim to replicate the key features of enzyme active sites, such as hydrogen bonding networks and substrate pre-organization, within a simpler, synthetic scaffold.

The amino alcohol moiety is a common feature in many biological molecules and enzyme cofactors. nih.gov Researchers may explore how catalysts derived from this compound can be incorporated into larger supramolecular assemblies or dendritic structures to create a microenvironment that mimics an enzyme's active site. Such biomimetic systems could lead to catalysts that operate under mild, aqueous conditions with unparalleled selectivity, bridging the gap between traditional chemical catalysis and biocatalysis. rsc.org For instance, developing chiral catalysts that mimic the function of aldolases or transaminases could provide highly efficient routes to valuable chiral β-hydroxy-α-amino acids. researchgate.net

Q & A

What are the optimal synthetic routes for (R)-2-(Benzylamino)propan-1-ol, and how can reaction conditions influence enantiomeric purity?

Basic Answer:
The synthesis typically involves reductive amination of 2-oxo-propan-1-ol derivatives with benzylamine or nucleophilic substitution of epoxides. For example, a procedure analogous to (S)-2-(Benzylamino)propan-1-ol synthesis (ID 3) uses column chromatography (silica gel, EtOAC/hexane) for purification. Key parameters include solvent choice (e.g., acetonitrile or dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize racemization.

Advanced Answer:
Enantioselective synthesis can employ chiral auxiliaries or catalysts. While direct enantiomeric resolution is not detailed in the evidence, enantioselective chromatography (as used for related dibenzylamino compounds, ID 5) could separate (R)- and (S)-enantiomers. Kinetic resolution via enzymatic catalysis (e.g., lipases) may also improve enantiomeric excess (ee). Reaction monitoring via chiral HPLC or polarimetry is critical for assessing purity .

How can structural and stereochemical features of this compound be characterized?

Basic Answer:
Use a combination of:

  • NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to assign proton environments (e.g., –NH–, –CH2OH) and confirm benzyl group presence.
  • IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1050 cm⁻¹ (C–O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 165.2 (C10H15NO) .

Advanced Answer:
X-ray crystallography can resolve absolute stereochemistry. For dynamic stereochemical analysis, variable-temperature NMR or circular dichroism (CD) may detect conformational flexibility. Chiral derivatizing agents (e.g., Mosher’s acid) can confirm ee ≥ 98% in asymmetric syntheses .

What functional group transformations are feasible for this compound?

Basic Answer:

  • Oxidation : The alcohol group can be oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern conditions.
  • Substitution : The benzylamine group undergoes nucleophilic substitution (e.g., alkylation with methyl iodide).
  • Protection : Alcohol protection with TBSCl or benzyl bromide; amine protection with Boc anhydride .

Advanced Answer:
The compound participates in cyclization reactions. For example, reacting with dialkyl carbonates (e.g., diethyl carbonate) under TBD catalysis forms 1,3-oxazinan-2-ones, highlighting its utility in heterocycle synthesis. Kinetic studies of such reactions can optimize yields by varying catalysts (e.g., TBD vs. DBU) and solvents (e.g., DMF vs. THF) .

How does stereochemistry influence the compound’s application in asymmetric catalysis?

Advanced Answer:
The (R)-configuration enables its use as a chiral ligand or catalyst in asymmetric reactions. For instance, it may coordinate metals (e.g., Cu, Pd) to induce enantioselectivity in aldol or Henry reactions. Comparative studies with (S)-enantiomers (ID 3) can reveal stereochemical effects on transition-state stabilization. Computational modeling (DFT) further elucidates chiral induction mechanisms .

What are the stability considerations for this compound under varying conditions?

Advanced Answer:

  • Thermal Stability : Decomposition occurs >120°C; storage at –20°C under inert gas (N2/Ar) is recommended.
  • pH Sensitivity : Protonation of the amine group in acidic conditions (pH < 4) enhances water solubility but may accelerate hydrolysis.
  • Light Sensitivity : UV-Vis studies show no significant degradation under dark conditions, but prolonged light exposure causes racemization .

How can structure-activity relationship (SAR) studies optimize biological or catalytic applications?

Advanced Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., –NO2) on the benzyl ring to enhance hydrogen-bonding capacity.
  • Biological Activity : Analogous compounds (ID 21) with chlorobenzyl groups exhibit anticancer activity, suggesting substitution patterns for cytotoxicity screening.
  • Catalytic Efficiency : Compare turnover numbers (TON) of (R)- vs. (S)-enantiomers in asymmetric catalysis to identify stereochemical advantages .

What analytical methods resolve contradictions in reported synthetic yields or reactivity?

Advanced Answer:

  • Reproducibility : Validate literature procedures by controlling moisture (use molecular sieves) and oxygen (Schlenk techniques).
  • Yield Discrepancies : Use in situ FTIR or reaction calorimetry to monitor intermediate formation and optimize stepwise conditions.
  • Contradictory Reactivity : Comparative kinetic studies (e.g., Hammett plots) can correlate substituent effects with reaction rates .

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